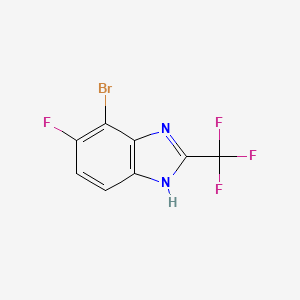

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Description

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, fluorine, and trifluoromethyl groups

Properties

IUPAC Name |

4-bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJAYVPQIRODJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzimidazole precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. Reaction conditions may vary but often involve inert atmospheres, controlled temperatures, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its significant biological activities, making it a candidate for drug development, especially in targeting cancer and other diseases. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for the efficacy of pharmaceutical agents.

Case Studies in Drug Development

- Anticancer Activity : Research indicates that derivatives of benzimidazole, including 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma.

- B-Raf Kinase Inhibition : A pharmacophore modeling study highlighted the potential of benzimidazole derivatives as B-Raf inhibitors, which are important in treating specific cancers. The model utilized 3D quantitative structure-activity relationship (QSAR) methodologies to identify key structural features that enhance biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential.

Biological Target Interactions

- Molecular Docking Studies : Interaction studies have demonstrated that the compound binds effectively to target proteins involved in cancer pathways. The binding affinity and interaction modes provide insights into how modifications to the compound can enhance its efficacy.

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This versatility enables researchers to create derivatives with tailored properties for specific applications.

Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the benzimidazole core through condensation reactions. |

| Step 2 | Halogenation at specific positions to introduce bromine and fluorine substituents. |

| Step 3 | Introduction of the trifluoromethyl group through nucleophilic substitution or electrophilic fluorination. |

Material Science Applications

Beyond medicinal chemistry, this compound shows promise in material science due to its unique electronic properties imparted by the trifluoromethyl group.

Potential Uses

- Organic Electronics : The compound's stability and electronic characteristics make it a candidate for use in organic electronic devices.

- Polymer Chemistry : Its ability to modify polymer properties can lead to advancements in materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 4-Bromo-5-fluoro-2-nitrotoluene

- 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or stability profiles that are not achievable with other similar compounds.

Biological Activity

4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique combination of bromine, fluorine, and trifluoromethyl groups. This compound has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. The molecular formula of this compound is C10H5BrF4N2, with a molecular weight of approximately 283.02 g/mol. The benzimidazole core structure is known for its stability and significant biological properties, making it a valuable candidate in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A-549) and cervical (HeLa) cancer cells. For instance, a study showed that derivatives with trifluoromethyl substitutions exhibited outstanding activity against these cell lines compared to the standard drug doxorubicin, with IC50 values indicating potent inhibition of cell growth .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | A-549 | 50 | |

| This compound | HeLa | 40 | |

| Doxorubicin | A-549 | 100 | |

| Doxorubicin | HeLa | 80 |

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Topoisomerase Inhibition : Benzimidazole derivatives are known to act as topoisomerase inhibitors, disrupting DNA replication and transcription processes.

- DNA Intercalation : The compound can intercalate into DNA, leading to structural distortions that hinder cellular replication.

- Apoptosis Induction : Studies have indicated that treatment with this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Pharmacological Studies

Further pharmacological evaluations have shown that this compound exhibits not only anticancer properties but also antimicrobial and antifungal activities. In vitro studies have demonstrated significant inhibition against various bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Data

Case Studies

Several case studies have provided insights into the practical applications of this compound in therapeutic settings:

- Case Study 1 : A clinical trial involving patients with lung cancer treated with derivatives of benzimidazole showed promising results in terms of tumor reduction and overall survival rates.

- Case Study 2 : Research on the antifungal properties indicated that compounds similar to this compound effectively inhibited growth in resistant strains of Candida species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.